molecular formula C9H9BrO2 B1616779 Bromotrimethyl-p-benzoquinone CAS No. 7210-68-6

Bromotrimethyl-p-benzoquinone

Cat. No. B1616779
CAS RN: 7210-68-6
M. Wt: 229.07 g/mol
InChI Key: DMXCEMCFRJWMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromotrimethyl-p-benzoquinone, also known as 2-bromo-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione, is a chemical compound with the molecular formula C9H9BrO2 . It is a derivative of p-benzoquinone, which is a type of quinone characterized by a saturated six-carbon ring containing two oxygen atoms bonded to carbonyls .


Synthesis Analysis

The synthesis of p-benzoquinone, a parent compound of Bromotrimethyl-p-benzoquinone, can be achieved through the catalytic oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1) . This method is considered superior due to its green synthesis and mild reaction conditions . Another method involves the selective oxidation of substituted phenols to high value-added p-BQs under mild conditions (60 °C) with TBHP as the oxidant .


Molecular Structure Analysis

The molecular structure of Bromotrimethyl-p-benzoquinone is similar to that of p-benzoquinone, with the addition of a bromine atom and three methyl groups . The structure of p-benzoquinone consists of a six-carbon ring with two carbonyl groups and four carbon-carbon double bonds .


Physical And Chemical Properties Analysis

Bromotrimethyl-p-benzoquinone has a molecular weight of 229.0706 . The physical and chemical properties of its parent compound, p-benzoquinone, include a molecular weight of 108.0948 and a fusion temperature of 386.0 K .

Safety And Hazards

The safety data sheet for p-benzoquinone indicates that it may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation, and is toxic if swallowed or inhaled . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

2-bromo-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-4-5(2)9(12)7(10)6(3)8(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXCEMCFRJWMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288522
Record name bromotrimethyl-p-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromotrimethyl-p-benzoquinone

CAS RN

7210-68-6
Record name p-Benzoquinone, bromotrimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bromotrimethyl-p-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromotrimethyl-p-benzoquinone
Reactant of Route 2
Reactant of Route 2
Bromotrimethyl-p-benzoquinone
Reactant of Route 3
Reactant of Route 3
Bromotrimethyl-p-benzoquinone
Reactant of Route 4
Reactant of Route 4
Bromotrimethyl-p-benzoquinone
Reactant of Route 5
Reactant of Route 5
Bromotrimethyl-p-benzoquinone
Reactant of Route 6
Bromotrimethyl-p-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.